molecular formula C14H22N2O3 B5677112 (3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5677112
M. Wt: 266.34 g/mol
InChI Key: RUIQFRNFQUHKBP-AWEZNQCLSA-N
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Description

The exploration of compounds related to "(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol" focuses on their synthesis, molecular structure, and various properties. These compounds are of interest due to their unique structural features and potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and deoxygenation processes. For example, the synthesis of ethyl 4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved detailed spectral analysis and quantum chemical calculations to elucidate its structure and reactivity (Rawat & Singh, 2014).

Molecular Structure Analysis

Detailed structural elucidation is achieved through experimental techniques like NMR, UV-Vis, FT-IR, and mass spectroscopy, coupled with theoretical quantum chemical calculations. For instance, the structural and spectroscopic properties of certain pyrrole derivatives have been evaluated, showcasing the importance of DFT and AIM studies in understanding molecular interactions and stability (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and interaction analysis of these compounds reveal insights into their potential applications. The binding energies, charge transfer, and delocalization within molecules are critical for assessing their stability and reactivity. For example, the analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided valuable information on its dimer formation and reactive sites (Singh et al., 2013).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-9-11(10(2)19-15-9)6-12(17)16-7-13(3,4)14(5,18)8-16/h18H,6-8H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQFRNFQUHKBP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C(C2)(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CC(=O)N2C[C@](C(C2)(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone

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